ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate is a chemical compound with the molecular formula C12H13NO2S and a molecular weight of 235.31 g/mol . It is a derivative of benzothiazine, a heterocyclic compound containing both nitrogen and sulfur atoms in its structure. Benzothiazine derivatives are known for their diverse biological activities and have been extensively studied in various fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate typically involves the reaction of 2-aminobenzenethiol with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazine ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the inflammatory response . Additionally, it can interfere with the synthesis of nucleic acids in bacteria, leading to their death . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate can be compared with other benzothiazine derivatives, such as:
2-(2H-1,4-Benzothiazin-3-yl)acetic acid: Similar in structure but lacks the ethyl ester group, which can affect its reactivity and biological activity.
2-(2H-1,4-Benzothiazin-3-yl)ethanol: Contains a hydroxyl group instead of an ester, which can influence its solubility and chemical properties.
2-(2H-1,4-Benzothiazin-3-yl)acetamide: Features an amide group, which can alter its hydrogen bonding capabilities and biological interactions.
Biological Activity
Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the benzothiazine class of compounds, characterized by a benzene ring fused to a thiazine ring. The presence of the ethyl acetate moiety enhances its solubility and bioavailability, which are critical for its biological activity.
1. Antimicrobial Activity
This compound exhibits notable antibacterial and antifungal properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms. For example:
- Antibacterial Activity : Studies have shown that derivatives of benzothiazine compounds, including this compound, possess antibacterial activity comparable to traditional antibiotics like streptomycin . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be as low as 31.25 µg/ml against Acinetobacter species .
- Antifungal Activity : The compound has also demonstrated efficacy against fungal strains such as Aspergillus niger and Aspergillus fumigatus, with effective concentrations reported around 10 μg/ml .
2. Anti-inflammatory and Analgesic Properties
The compound's mechanism of action includes the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. This suggests potential applications in treating conditions characterized by inflammation and pain.
3. Anticancer Potential
Research highlights the anticancer properties of benzothiazine derivatives. This compound has been linked to inhibiting cancer cell proliferation in various in vitro studies. The compound's ability to interact with specific molecular targets involved in cancer pathways suggests it may serve as a lead compound for developing new anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and microbial metabolism.
- Molecular Interactions : It interacts with cellular receptors and pathways that regulate cell growth and apoptosis, particularly in cancer cells .
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals differences in biological activity based on structural variations:
Compound Name | Structure Variation | Antibacterial Activity (MIC) | Notes |
---|---|---|---|
This compound | Ethyl ester present | 31.25 µg/ml | Effective against multiple bacterial strains |
2-(2H-1,4-Benzothiazin-3-yl)acetic acid | Lacks ethyl group | Higher MIC | Reduced solubility affects activity |
2-(2H-1,4-Benzothiazin-3-yl)ethanol | Hydroxyl group instead of ester | Moderate | Altered solubility and reactivity |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values indicating its potential as an antibiotic alternative .
- Anti-inflammatory Research : In vivo models have shown that this compound effectively reduces inflammation markers in treated subjects compared to control groups .
- Anticancer Activity Assessment : A recent investigation into its anticancer properties revealed that the compound induces apoptosis in cancer cell lines through modulation of key signaling pathways .
Properties
IUPAC Name |
ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUCNRJGEKPBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2SC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.